molecular formula C18H15N5O B2937246 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide CAS No. 1219902-08-5

4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide

Katalognummer B2937246
CAS-Nummer: 1219902-08-5
Molekulargewicht: 317.352
InChI-Schlüssel: NBZQPVDBVIXUFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide, also known as BI-2536, is a small molecule inhibitor that selectively targets polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle regulation and has been identified as a potential target for cancer therapy. BI-2536 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various types of cancer.

Wirkmechanismus

4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide inhibits PLK1, which is involved in several stages of mitosis, including spindle formation, chromosome segregation, and cytokinesis. By inhibiting PLK1, this compound disrupts these processes, leading to mitotic arrest and cell death. Additionally, this compound has been shown to inhibit other kinases, such as Aurora A and B, which are also involved in mitosis.
Biochemical and Physiological Effects:
This compound has been shown to induce mitotic arrest and apoptosis in cancer cells, leading to cell death. In addition, it has been shown to inhibit tumor growth in xenograft models. However, this compound has also been shown to have off-target effects, such as inhibiting other kinases, which may contribute to its antitumor activity.

Vorteile Und Einschränkungen Für Laborexperimente

4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide is a potent and selective inhibitor of PLK1, making it a useful tool for studying the role of PLK1 in cancer biology. However, its off-target effects may complicate interpretation of results. Additionally, this compound is not suitable for in vivo studies due to its poor pharmacokinetic properties.

Zukünftige Richtungen

There are several potential future directions for research on 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide. One area of interest is the development of more potent and selective PLK1 inhibitors that can overcome the limitations of this compound. Another area of interest is the identification of biomarkers that can predict response to PLK1 inhibitors, which could help to identify patients who are most likely to benefit from this type of therapy. Finally, there is interest in exploring the use of PLK1 inhibitors in combination with other anticancer agents, as this may enhance their therapeutic efficacy.

Synthesemethoden

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide involves several steps, including the reaction of 4-bromomethylbenzoic acid with 1H-imidazole to form 4-(1H-imidazol-1-yl)methylbenzoic acid. This intermediate is then reacted with 6-aminoindazole to form this compound. The final product is obtained through a purification process involving recrystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide has been extensively studied in preclinical models, where it has demonstrated potent antitumor activity in various cancer cell lines and xenograft models. It has also shown synergistic effects when used in combination with other anticancer agents, such as paclitaxel and gemcitabine. Furthermore, this compound has been shown to induce mitotic arrest and apoptosis in cancer cells, leading to cell death.

Eigenschaften

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(1H-indazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c24-18(21-16-6-5-15-10-20-22-17(15)9-16)14-3-1-13(2-4-14)11-23-8-7-19-12-23/h1-10,12H,11H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZQPVDBVIXUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.